molecular formula C13H10Cl2N2O4S B1672658 FH535 CAS No. 108409-83-2

FH535

Cat. No.: B1672658
CAS No.: 108409-83-2
M. Wt: 361.2 g/mol
InChI Key: AXNUEXXEQGQWPA-UHFFFAOYSA-N
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Description

FH535 is a synthetic small-molecule inhibitor that targets the Wnt/β-catenin and peroxisome proliferator-activated receptor (PPAR) signaling pathways. It has shown significant potential in cancer research due to its ability to inhibit tumor growth and metastasis .

Mechanism of Action

Target of Action

This compound, also known as “beta-Catenin/Tcf Inhibitor, this compound” or “2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide”, primarily targets the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and survival . This compound is also a dual inhibitor of peroxisome proliferator-activated receptors (PPAR) γ and δ .

Mode of Action

The action of this compound is achieved by interfering with the nuclear translocation of β-catenin in the canonical Wnt signaling pathway . This impedes β-catenin’s entry into the cell nucleus and subsequent binding with transcription factors, ultimately resulting in the reduction of downstream target gene expression . This compound also inhibits the aggregation of GRIP1 and β-catenin .

Biochemical Pathways

This compound disrupts the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various types of cancers . By inhibiting this pathway, this compound suppresses the expression of β-catenin target genes such as LEF1, CCND1, and cMYC . This leads to a decrease in cell proliferation and an increase in cell death .

Pharmacokinetics

It has been shown to be effective in in vitro studies and in mouse xenograft models , suggesting that it has sufficient bioavailability to exert its effects in these contexts.

Result of Action

This compound has been shown to have anti-proliferative effects on various cancer cell lines . It inhibits cell viability, decreases colony-forming ability, and increases the number of dead cells . In combination with other drugs, such as sorafenib, it promotes a synergistic inhibition of hepatocellular carcinoma (HCC) and liver cancer stem cell proliferation . This is mediated in part by the simultaneous disruption of mitochondrial respiration and glycolysis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of hepatocellular carcinoma, the combination of this compound with other drugs can enhance its anti-cancer effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FH535 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

FH535 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different levels of activity and specificity towards the Wnt/β-catenin and PPAR pathways .

Scientific Research Applications

FH535 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual inhibition of both the Wnt/β-catenin and PPAR pathways. This dual targeting provides a broader range of anti-tumor activities compared to compounds that inhibit only one pathway. Additionally, this compound has shown effectiveness in various cancer models, making it a valuable tool in cancer research .

Properties

IUPAC Name

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNUEXXEQGQWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392716
Record name FH535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108409-83-2
Record name FH535
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of FH535?

A1: this compound primarily targets the Wnt/β-catenin signaling pathway. [, , ]

Q2: How does this compound interact with the Wnt/β-catenin signaling pathway?

A2: this compound disrupts the Wnt/β-catenin signaling pathway by inhibiting β-catenin/Tcf-mediated transcriptional activity. [] The exact mechanism is still under investigation, but studies suggest it might act through:* Inhibition of β-catenin/TCF complex formation: this compound may prevent β-catenin from binding to TCF transcription factors, thus inhibiting the transcription of Wnt target genes. []* Promotion of β-catenin degradation: Studies suggest this compound may enhance β-catenin phosphorylation and degradation, leading to reduced levels of active β-catenin in the nucleus. []* Modulation of Tankyrase activity: Research indicates that this compound might inhibit Tankyrase enzymes, which play a role in regulating β-catenin levels. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H9Cl2N3O4S, and its molecular weight is 386.22 g/mol.

Q4: How do structural modifications of this compound affect its activity?

A4: Studies investigating the structure-activity relationship of this compound and its analogs have shown that:

  • Sulfonamide moiety is crucial: Modifications to the sulfonamide group significantly affect activity, suggesting its importance for target binding. []
  • N-methylation abolishes activity: The N-methylated analog of this compound (this compound-M) loses its ability to inhibit both Wnt signaling and act as a mitochondrial uncoupler, highlighting the importance of the specific chemical structure for its biological activity. []

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